molecular formula C10H9NO B8727978 Benzenamine, 4-(3-furanyl)-

Benzenamine, 4-(3-furanyl)-

Cat. No.: B8727978
M. Wt: 159.18 g/mol
InChI Key: NSKKXDBWURWAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 4-(3-furanyl)- is an organic compound that features a furan ring attached to an aniline moiety. This compound is part of the broader class of furan derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The presence of both the furan and aniline groups in its structure imparts unique chemical properties, making it a subject of interest in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenamine, 4-(3-furanyl)- can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of furan and an aryl halide under palladium catalysis . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods: While specific industrial production methods for Benzenamine, 4-(3-furanyl)- are not extensively documented, the general approach would involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications, where the reaction can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 4-(3-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in nitro-substituted derivatives can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents such as halogens (for halogenation) and sulfonic acids (for sulfonation) are employed.

Major Products:

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Benzenamine, 4-(3-furanyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, 4-(3-furanyl)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions, while the aniline group can form hydrogen bonds, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: Benzenamine, 4-(3-furanyl)- is unique due to the specific positioning of the furan ring and the presence of the aniline group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-(furan-3-yl)aniline

InChI

InChI=1S/C10H9NO/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2

InChI Key

NSKKXDBWURWAOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=COC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

277 mg 4-furan-3-yl-1-nitrobenzene are dissolved in 40 ml of methanol and combined with 200 mg palladium/C. The suspension is shaken at 25° C. for 60 h under a H2 pressure of 5 bar. Then the solvent is eliminated in vacuo. The crude mixture is purified by column chromatography. The carrier material used is silica gel and the mobile phase used is a solvent mixture of cyclohexane/ethyl acetate 50/50. The suitable fractions are freed from the solvent in vacuo.
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277 mg
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40 mL
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200 mg
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